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Compound of Interest

Compound Name: Ertugliflozin

Cat. No.: B3433122 Get Quote

An In-depth Analysis of Ertugliflozin as a Biopharmaceutical Classification System (BCS)

Class I Drug

Introduction
Ertugliflozin is an orally active, potent, and selective inhibitor of the sodium-glucose

cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus.

[1] The Biopharmaceutics Classification System (BCS) is a scientific framework that

categorizes drug substances based on their aqueous solubility and intestinal permeability. This

system is a critical tool in drug development, providing a basis for predicting the in vivo

performance of drug products and supporting regulatory decisions, including biowaivers.

Ertugliflozin is categorized as a BCS Class I drug, signifying both high solubility and high

permeability.[1][2] This classification has significant implications for its formulation,

bioavailability, and clinical pharmacology. This technical guide provides a comprehensive

overview of the data and experimental methodologies that underpin the BCS Class I

designation of ertugliflozin.

BCS Classification Framework
The BCS categorizes drug substances into four classes:

Class I: High Solubility, High Permeability
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Class II: Low Solubility, High Permeability

Class III: High Solubility, Low Permeability

Class IV: Low Solubility, Low Permeability

Drugs classified as Class I are well-absorbed, and their rate of absorption is typically governed

by gastric emptying.[3] The ~100% absolute bioavailability of ertugliflozin under fasted

conditions is consistent with its BCS Class I designation.[1]

Quantitative Data for Ertugliflozin
The BCS classification of ertugliflozin is supported by quantitative data on its solubility and

permeability. The following tables summarize the key biopharmaceutical properties of

ertugliflozin.

Table 1: Aqueous Solubility of Ertugliflozin

Parameter Value Conditions Reference

Aqueous Solubility

(amorphous free form)
0.64 to 0.74 mg/mL pH-independent

High Solubility

Criterion Met
Yes

The highest dose

strength (15 mg) is

soluble in ≤ 250 mL of

aqueous media over

the physiological pH

range (1.2 - 6.8).

[2]

Table 2: Permeability of Ertugliflozin

Parameter
Indication of High
Permeability

Reference

Absolute Bioavailability ~100% [1][2]

BCS Permeability Class High [1]
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Experimental Protocols
The determination of a drug's BCS class relies on standardized experimental protocols as

recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA)

and the International Council for Harmonisation (ICH).

Solubility Determination: Shake-Flask Method
The aqueous solubility of ertugliflozin is determined using the equilibrium solubility method,

commonly the shake-flask method, across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of ertugliflozin in aqueous media at different

pH values.

Methodology:

Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH values

within the range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8).

Drug Addition: Add an excess amount of ertugliflozin drug substance to flasks containing a

known volume of the prepared buffers.

Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a sufficient duration

to reach equilibrium (typically 24-48 hours).[4]

Sample Collection and Preparation: Withdraw aliquots from each flask. The samples should

be filtered to remove undissolved particles.

Analysis: Determine the concentration of dissolved ertugliflozin in each sample using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High Solubility Classification: A drug is classified as highly soluble if its highest single

therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH

range of 1.2 to 6.8.[5]

Permeability Determination: Caco-2 Cell Monolayer
Assay
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The permeability of a drug is typically assessed using in vitro models, with the Caco-2 cell

monolayer assay being the most widely accepted method for BCS classification.

Objective: To determine the apparent permeability coefficient (Papp) of ertugliflozin across a

Caco-2 cell monolayer.

Methodology:

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and

cultured for approximately 21 days to allow them to differentiate and form a polarized

monolayer with tight junctions, mimicking the intestinal epithelium.[6][7]

Monolayer Integrity Check: The integrity of the cell monolayer is verified before the

experiment by measuring the Transepithelial Electrical Resistance (TEER).

Transport Studies (Bidirectional):

Apical to Basolateral (A-B) Transport: A solution of ertugliflozin is added to the apical

(donor) side, and the appearance of the drug in the basolateral (receiver) side is

monitored over time.

Basolateral to Apical (B-A) Transport: A solution of ertugliflozin is added to the

basolateral (donor) side, and the appearance of the drug in the apical (receiver) side is

monitored. This helps to determine if the drug is a substrate for efflux transporters.

Sample Analysis: Samples are collected from the receiver compartment at specified time

points and the concentration of ertugliflozin is quantified using a sensitive analytical method

like LC-MS/MS.

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the

following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug

across the monolayer, A is the surface area of the filter, and C0 is the initial drug

concentration in the donor compartment.

High Permeability Classification: A drug is considered highly permeable when its extent of

absorption in humans is determined to be ≥85% or when its permeability is greater than that
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of a high-permeability reference compound in a validated in vitro system like the Caco-2

assay.
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Caption: Workflow for Biopharmaceutical Classification System (BCS) determination.
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Factors Influencing Ertugliflozin's BCS Class I
Designation

Intrinsic Physicochemical Properties Biopharmaceutical Outcomes

Ertugliflozin

High Aqueous Solubility
(0.64-0.74 mg/mL)

High Membrane Permeability

BCS Class I

High Absolute Bioavailability
(~100%)

Rapid and Complete Absorption

Click to download full resolution via product page

Caption: Key factors contributing to Ertugliflozin's BCS Class I classification.

Conclusion
The classification of ertugliflozin as a BCS Class I drug is well-supported by its high aqueous

solubility and high intestinal permeability, which are confirmed by its absolute bioavailability of

approximately 100%. This designation is pivotal for drug product development, as it indicates

that in vivo bioavailability is unlikely to be limited by dissolution or permeability. For researchers

and drug development professionals, understanding the BCS classification of ertugliflozin
provides a solid foundation for formulation strategies, predicting clinical performance, and

navigating the regulatory landscape for this important antidiabetic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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